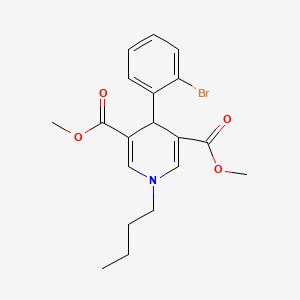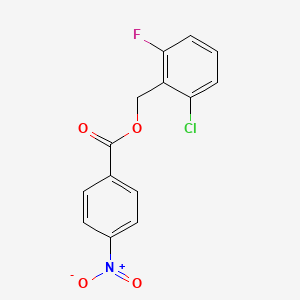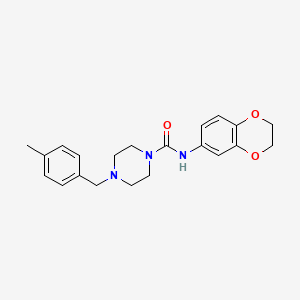
dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF belongs to the class of dihydropyridine derivatives and has a molecular formula of C19H22BrNO4.
Mecanismo De Acción
The mechanism of action of dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but studies suggest that it exerts its biological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various antioxidant and cytoprotective genes, and its activation has been shown to confer protection against oxidative stress, inflammation, and neurodegeneration. This compound has been shown to activate the Nrf2 pathway by covalently modifying cysteine residues on the Keap1 protein, which normally inhibits the activation of Nrf2.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been shown to increase the expression of various antioxidant enzymes, including glutathione peroxidase, superoxide dismutase, and heme oxygenase-1, which protect cells against oxidative stress. This compound has also been shown to inhibit the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. This compound is also soluble in a wide range of solvents, making it easy to work with in the laboratory. However, this compound has some limitations, including its relatively low yield and the need for specialized equipment and expertise to synthesize it.
Direcciones Futuras
There are several future directions for the research on dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of new synthetic methods for this compound that can improve the yield and efficiency of the synthesis. Another area of interest is the investigation of the potential applications of this compound in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, the development of new materials based on this compound, such as MOFs, could have significant implications for various fields, including catalysis, gas storage, and drug delivery.
Aplicaciones Científicas De Investigación
Dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to exhibit significant antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been investigated for its potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
In drug discovery, this compound has been used as a starting material for the synthesis of various biologically active compounds, including calcium channel blockers, antihypertensive agents, and anti-inflammatory drugs. This compound has also been used in the synthesis of various metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, catalysis, and drug delivery.
Propiedades
IUPAC Name |
dimethyl 4-(2-bromophenyl)-1-butyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-4-5-10-21-11-14(18(22)24-2)17(15(12-21)19(23)25-3)13-8-6-7-9-16(13)20/h6-9,11-12,17H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGYJPNZMKAUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4708036.png)

![2-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4708049.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4708053.png)
![N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4708073.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4708076.png)
![methyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4708079.png)
![5-({[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4708095.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4708096.png)
![methyl 2-{[(dipropylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4708114.png)
![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4708119.png)
![1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4708127.png)
![8-hydroxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4708132.png)
